GSK-7975A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

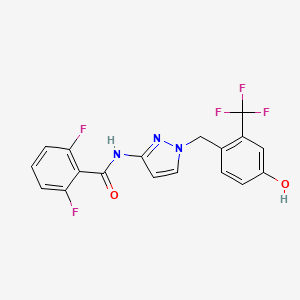

2,6-difluoro-N-[1-[[4-hydroxy-2-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F5N3O2/c19-13-2-1-3-14(20)16(13)17(28)24-15-6-7-26(25-15)9-10-4-5-11(27)8-12(10)18(21,22)23/h1-8,27H,9H2,(H,24,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYTVBALBFSXSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)O)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Allosteric Blockade of CRAC Channels by GSK-7975A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of GSK-7975A, a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels. By synthesizing data from key research articles, this document details the molecular interactions, quantitative inhibitory profiles, and experimental methodologies used to characterize this compound.

Core Mechanism of Action

This compound functions as a powerful and orally available inhibitor of CRAC channels, which are critical for store-operated calcium entry (SOCE) in numerous cell types. The primary components of CRAC channels are the endoplasmic reticulum (ER) calcium sensor, Stromal Interaction Molecule 1 (STIM1), and the pore-forming subunit, Orai, located in the plasma membrane.

The inhibitory action of this compound occurs downstream of the initial activation steps of the CRAC signaling cascade. Evidence from Förster Resonance Energy Transfer (FRET) microscopy demonstrates that this compound does not interfere with STIM1 oligomerization or the subsequent interaction between STIM1 and Orai1.[1][2][3][4] Instead, this compound is proposed to act as an allosteric blocker of the Orai channel pore.[5] This suggests that the compound binds to a site on the Orai subunit that is distinct from the STIM1 binding site, inducing a conformational change that prevents calcium ion permeation.

Recent studies using whole-cell electrophysiology in Rat Basophilic Leukemia (RBL-1) cells suggest that this compound acts exclusively from the extracellular side of the plasma membrane to inhibit CRAC currents. The affinity of this compound for the Orai channel appears to be influenced by the geometry of the channel's selectivity filter. This is supported by findings that Orai1 pore mutants with altered calcium selectivity, such as E106D, exhibit significantly reduced sensitivity to this compound.

The inhibition by this compound is characterized by a relatively slow onset and is not readily reversible upon washout. This kinetic profile, which is slower than that of the inorganic pore blocker La³⁺, suggests that this compound may have restricted access to its binding site within the channel complex.

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been quantified across various cell types and experimental conditions. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy against different Orai channel isoforms.

| Cell Type/Condition | Orai Isoform(s) | Method | IC₅₀ Value (µM) | Reference |

| HEK293 cells | Orai1/STIM1 | Electrophysiology | ~4.1 | |

| HEK293 cells | Orai3/STIM1 | Electrophysiology | ~3.8 | |

| RBL cells (endogenous) | CRAC | Calcium Imaging (Thapsigargin-induced Ca²⁺ entry) | ~0.8 | |

| Human Pancreatic Acinar Cells | ORAI1 | Calcium Imaging (Thapsigargin-induced Ca²⁺ influx) | 30-50 µM (effective concentrations) | |

| Human Lung Mast Cells | CRAC | Calcium Influx Assay | 3 µM (significant reduction) |

Table 1: Summary of reported IC₅₀ values and effective concentrations for this compound.

Signaling Pathway and Mechanism of Inhibition Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling events in CRAC channel activation and the proposed mechanism of this compound inhibition.

Caption: CRAC Channel Activation Pathway.

Caption: Mechanism of this compound Inhibition.

Experimental Protocols

The characterization of this compound has relied on several key experimental techniques. Below are detailed methodologies for these approaches.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents (ICRAC) flowing through CRAC channels.

-

Cell Preparation: HEK293 cells are co-transfected with plasmids encoding human STIM1 and Orai1 (or Orai3). RBL-1 cells are used for studying endogenous CRAC channels.

-

Store Depletion: Intracellular calcium stores are depleted passively by including a calcium chelator (e.g., 10-20 mM BAPTA or EGTA) in the intracellular pipette solution. This depletion triggers the activation of STIM1 and subsequent CRAC channel opening.

-

Recording Solutions:

-

Intracellular (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA (or EGTA), 10 HEPES, adjusted to pH 7.2 with CsOH.

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 10 HEPES, 10 Glucose, 2.8 KCl, 1 MgCl₂, 20 CaCl₂, adjusted to pH 7.4 with NaOH.

-

-

Voltage Protocol: Cells are held at a holding potential of 0 mV. ICRAC is elicited by applying hyperpolarizing voltage ramps (e.g., from +100 mV to -100 mV over 100 ms) every 2-5 seconds. The inward current at negative potentials (e.g., -80 mV) is measured.

-

Drug Application: this compound, dissolved in DMSO, is added to the extracellular bath solution at desired concentrations (e.g., 1-10 µM). For intracellular application experiments, the compound is included in the pipette solution.

-

Data Analysis: The peak inward current density (pA/pF) is measured before and after drug application to determine the extent of inhibition. IC₅₀ values are calculated by fitting concentration-response data to a Hill equation.

Caption: Electrophysiology Workflow.

Calcium Imaging

This method measures changes in intracellular calcium concentration ([Ca²⁺]ᵢ) in populations of cells.

-

Cell Preparation and Dye Loading: Cells are plated on glass coverslips and incubated with a calcium-sensitive fluorescent dye, such as Fura-2/AM (typically 2-5 µM), for 30-60 minutes at room temperature in a standard Ringer's solution.

-

Store Depletion: SOCE is induced by depleting ER calcium stores with a sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump inhibitor, such as thapsigargin (1-2 µM), in a calcium-free external solution.

-

Measurement of Calcium Influx: After store depletion, a calcium-containing solution (e.g., 2 mM CaCl₂) is re-added to the cells. The subsequent increase in [Ca²⁺]ᵢ, indicative of SOCE, is measured.

-

Drug Application: Cells are pre-incubated with this compound for a specified period (e.g., 10-30 minutes) before the re-addition of external calcium.

-

Data Acquisition: The fluorescence intensity of the dye is measured using a fluorescence microscope equipped with a ratiometric imaging system (for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm). The ratio of emissions (F340/F380) is proportional to [Ca²⁺]ᵢ.

-

Data Analysis: The peak or plateau of the calcium signal following calcium re-addition is compared between control and drug-treated cells to quantify the inhibition of SOCE.

Förster Resonance Energy Transfer (FRET) Microscopy

FRET is used to measure the proximity of two fluorescently tagged proteins, providing insights into protein-protein interactions.

-

Constructs:

-

STIM1 Oligomerization: Cells are co-transfected with STIM1 tagged with a FRET donor (e.g., CFP-STIM1) and a FRET acceptor (e.g., YFP-STIM1).

-

STIM1-Orai1 Interaction: Cells are co-transfected with STIM1-CFP and Orai1-YFP.

-

-

Experiment: Cells are imaged using a confocal or wide-field fluorescence microscope capable of FRET measurements. A baseline FRET signal is established. Store depletion is induced with thapsigargin, which should increase the FRET signal as STIM1 molecules oligomerize or bind to Orai1. This compound (e.g., 10 µM) is then applied to the cells.

-

Data Analysis: The FRET efficiency or ratio is monitored over time. A lack of change in the FRET signal after drug application, following store depletion, indicates that the drug does not interfere with the protein-protein interaction being studied.

Selectivity Profile

This compound demonstrates good selectivity for CRAC channels. When tested against a panel of other ion channels, it showed little to no effect on many, although some off-target activity has been noted. For instance, it has been reported to potently block TRPV6 channels and has reduced effects on L-type calcium channels (CaV1.2).

Conclusion

This compound is a selective and potent inhibitor of CRAC channels that acts via an allosteric blockade of the Orai pore. Its mechanism, which is downstream of STIM1 activation and STIM1-Orai1 coupling, makes it a valuable tool for studying the physiological roles of SOCE. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers utilizing this compound in their investigations and for professionals involved in the development of CRAC channel-targeted therapeutics.

References

- 1. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

GSK-7975A: A Technical Guide to a Selective Orai1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK-7975A, a potent and selective inhibitor of the Orai1 calcium channel. Orai1 is the pore-forming subunit of the Calcium Release-Activated Calcium (CRAC) channel, a key component of store-operated calcium entry (SOCE) in numerous cell types. Dysregulation of Orai1-mediated calcium influx is implicated in a variety of pathological conditions, including inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its characterization, and discusses its selectivity and therapeutic potential.

Mechanism of Action

This compound functions as a direct inhibitor of the Orai1 channel.[1] Its mechanism of action is characterized by the following key features:

-

Downstream of STIM1-Orai1 Coupling: Crucially, this compound does not interfere with the initial steps of SOCE activation. It does not prevent the oligomerization of the endoplasmic reticulum (ER) calcium sensor, STIM1, nor does it disrupt the subsequent physical coupling of STIM1 to Orai1 at the plasma membrane.[2][3] This indicates that this compound acts directly on the Orai1 channel itself, after it has been engaged by STIM1.

-

Allosteric Pore Blockade: this compound is believed to act as an allosteric pore blocker.[1] This means it does not physically occlude the ion permeation pathway in a simple "plug-in-hole" manner. Instead, it likely binds to a site on the Orai1 protein that induces a conformational change, thereby inhibiting ion conduction.

-

Dependence on Pore Geometry: The inhibitory activity of this compound is sensitive to the geometry of the Orai1 channel's selectivity filter. Studies using Orai1 mutants with altered pore structures have shown reduced inhibition by this compound, suggesting that the inhibitor's binding or efficacy is critically dependent on the native conformation of the channel's pore region.

Orai1 Signaling Pathway and Point of Inhibition

The activation of Orai1 is a multi-step process initiated by the depletion of calcium from the endoplasmic reticulum. The following diagram illustrates this signaling cascade and the specific point of intervention for this compound.

References

The CRAC Channel Inhibitor GSK-7975A: A Technical Guide to its Impact on Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-7975A is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are critical regulators of intracellular calcium signaling. These channels are primarily formed by ORAI proteins located in the plasma membrane and are activated by the stromal interaction molecule (STIM) proteins, which act as calcium sensors in the endoplasmic reticulum. The influx of calcium through CRAC channels, a process known as store-operated calcium entry (SOCE), is a fundamental mechanism that governs a wide array of cellular functions, including gene expression, proliferation, and immune responses. By blocking this crucial calcium entry pathway, this compound serves as a valuable tool for dissecting the physiological roles of CRAC channels and as a potential therapeutic agent for a variety of disorders, particularly those with an inflammatory or autoimmune component. This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Store-Operated Calcium Entry

The primary mechanism of action of this compound is the inhibition of SOCE mediated by CRAC channels. When intracellular calcium stores in the endoplasmic reticulum are depleted, STIM proteins oligomerize and translocate to regions of the ER membrane in close proximity to the plasma membrane. There, they interact with and activate ORAI channels, leading to a sustained influx of extracellular calcium into the cytosol. This compound directly targets and blocks the ORAI channel pore, thereby preventing this calcium influx. This inhibitory action is the initial event that triggers a cascade of effects on downstream signaling pathways that are dependent on elevations in intracellular calcium.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified across various cell types and experimental conditions. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative measures of this compound's effects on CRAC channel activity and downstream cellular responses.

| Target | Cell Type | Assay | IC50 / Inhibition | Reference |

| ORAI1 | HEK293 | Whole-cell patch clamp | ~4.1 µM | |

| ORAI3 | HEK293 | Whole-cell patch clamp | ~3.8 µM | |

| Endogenous CRAC channels | RBL mast cells | Thapsigargin-induced Ca2+ entry | 0.8 ± 0.1 µM | [1] |

| Store-Operated Calcium Entry (SOCE) | Murine pancreatic acinar cells | Thapsigargin-induced Ca2+ influx | ~3.4 µM | |

| FcεRI-dependent Ca2+ influx | Mast cells | Calcium imaging | 3 µM reduces influx | [2] |

| Histamine, Leukotriene C4, Cytokine Release | Mast cells | Mediator release assay | 3 µM reduces release by up to 50% | [2] |

| Angiotensin II-induced Ca2+ entry | Murine cardiac fibroblasts | Calcium imaging | 10 µM abolishes entry | [3] |

Downstream Signaling Pathways Modulated by this compound

The inhibition of SOCE by this compound has profound effects on several key intracellular signaling cascades that are regulated by calcium. The most well-characterized of these is the calcineurin-NFAT pathway.

The Calcineurin-NFAT Signaling Pathway

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a pivotal role in the immune response, as well as in the development and function of other tissues, including cardiac and skeletal muscle. The activation of NFAT is critically dependent on the calcium-activated phosphatase, calcineurin.

Upon an increase in intracellular calcium concentration following SOCE, calcium binds to calmodulin, which in turn activates calcineurin. Activated calcineurin then dephosphorylates NFAT proteins in the cytoplasm, exposing a nuclear localization signal. This allows NFAT to translocate to the nucleus, where it cooperates with other transcription factors, such as AP-1, to regulate the expression of a wide range of genes, including those encoding cytokines like interleukin-2 (IL-2), IL-4, and tumor necrosis factor-alpha (TNF-α).

By blocking the initial calcium signal, this compound effectively prevents the activation of calcineurin and the subsequent translocation of NFAT to the nucleus. This leads to the suppression of NFAT-dependent gene transcription and a dampening of the inflammatory response.

Caption: this compound inhibits the Calcineurin-NFAT signaling pathway.

Other Potential Downstream Effects

While the calcineurin-NFAT axis is a primary target, the global reduction in intracellular calcium signaling by this compound can influence other pathways as well:

-

NF-κB Signaling: Although less directly dependent on SOCE than NFAT, the Nuclear Factor-kappa B (NF-κB) pathway can also be modulated by intracellular calcium levels. Calcium can influence the activity of various kinases and phosphatases that regulate the IκB kinase (IKK) complex, which is central to NF-κB activation. While the direct effects of this compound on NF-κB are not as extensively studied, it is plausible that by altering the overall calcium landscape of the cell, this compound could indirectly impact NF-κB-mediated gene expression.

-

Cell Proliferation and Migration: Calcium is a ubiquitous second messenger that regulates various aspects of the cell cycle and motility. Studies have shown that this compound can inhibit the proliferation and migration of certain cell types, such as vascular smooth muscle cells and endothelial cells.[4] This is likely due to the disruption of calcium-dependent signaling pathways that control the expression of cyclins, cyclin-dependent kinases, and components of the migratory machinery.

-

Cardiac Hypertrophy: Pathological cardiac hypertrophy is often associated with dysregulated calcium handling. Angiotensin II, a potent inducer of cardiac hypertrophy, has been shown to trigger calcium entry that is sensitive to this compound in cardiac fibroblasts. This suggests that CRAC channels may play a role in the signaling pathways that lead to hypertrophic remodeling of the heart.

Experimental Protocols

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol describes a common method for measuring SOCE in cell populations using a fluorescent calcium indicator.

Materials:

-

Cells of interest (e.g., Jurkat, HEK293, RBL)

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS) with and without CaCl2

-

Thapsigargin (SERCA pump inhibitor)

-

This compound

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells once with HBSS containing CaCl2. Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS with CaCl2. Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS with CaCl2 to remove excess dye.

-

Compound Incubation: Replace the buffer with HBSS with CaCl2 containing various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.

-

Store Depletion: To initiate store depletion, add thapsigargin (e.g., 1-2 µM) to the wells.

-

Calcium Re-addition and Measurement: After a period of store depletion in calcium-free HBSS, re-introduce calcium by adding a concentrated CaCl2 solution to the wells. Immediately begin recording fluorescence intensity over time using a plate reader. The increase in fluorescence upon calcium re-addition represents SOCE.

-

Data Analysis: Calculate the peak or area under the curve of the fluorescence increase after calcium re-addition. Normalize the data to the vehicle control to determine the inhibitory effect of this compound.

Caption: Experimental workflow for measuring Store-Operated Calcium Entry.

NFAT Reporter Assay

This protocol outlines a method to assess the effect of this compound on NFAT activation using a luciferase reporter system.

Materials:

-

Jurkat cells stably transfected with an NFAT-luciferase reporter construct

-

RPMI 1640 medium supplemented with FBS and antibiotics

-

This compound

-

Cell stimulants (e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 antibodies)

-

Luciferase assay reagent

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Culture: Culture the NFAT-luciferase Jurkat reporter cells according to standard protocols.

-

Compound Treatment: Seed the cells in a 96-well plate. Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1 hour).

-

Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., PMA and ionomycin) to activate the T-cell receptor signaling pathway and induce NFAT activation.

-

Incubation: Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 6-8 hours).

-

Luciferase Assay: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity of treated cells to that of vehicle-treated, stimulated cells to determine the percent inhibition of NFAT activation by this compound.

Calcineurin Activity Assay

This protocol describes a colorimetric assay to measure the effect of this compound on calcineurin phosphatase activity in cell lysates.

Materials:

-

Cells of interest

-

Lysis buffer

-

This compound (for in-cell treatment prior to lysis)

-

Calcineurin Cellular Activity Assay Kit (containing RII phosphopeptide substrate and Malachite Green reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle in culture. After the treatment period, wash the cells and lyse them according to the assay kit instructions to prepare cell extracts.

-

Assay Reaction: In a 96-well plate, combine the cell lysate with the reaction buffer and the RII phosphopeptide substrate.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes) to allow for calcineurin-mediated dephosphorylation of the substrate.

-

Phosphate Detection: Stop the reaction and measure the amount of free phosphate released using the Malachite Green reagent. Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Data Analysis: Generate a standard curve using the provided phosphate standards. Calculate the calcineurin activity in the cell lysates and determine the inhibitory effect of this compound by comparing it to the vehicle control.

Conclusion

This compound is a powerful research tool for investigating the multifaceted roles of CRAC channels and store-operated calcium entry in cellular physiology and pathology. Its primary mode of action, the inhibition of ORAI channels, leads to a cascade of downstream effects, most notably the suppression of the calcineurin-NFAT signaling pathway. This, in turn, modulates immune cell activation, proliferation, and other calcium-dependent cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of calcium signaling and its implications in health and disease. Further research into the broader effects of this compound on other signaling pathways and in various disease models will continue to elucidate the therapeutic potential of targeting CRAC channels.

References

- 1. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Angiotensin-II-Evoked Ca2+ Entry in Murine Cardiac Fibroblasts Does Not Depend on TRPC Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

GSK-7975A: A Technical Guide to its Modulation of Store-Operated Calcium Entry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of GSK-7975A on store-operated calcium entry (SOCE), a crucial signaling pathway in numerous cell types. This compound, a pyrazole derivative, has been identified as a selective inhibitor of the Ca2+ release-activated Ca2+ (CRAC) channels, the primary conduits of SOCE. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry is a fundamental mechanism for raising intracellular calcium concentration ([Ca2+]i) in a wide variety of cells, particularly non-excitable cells.[1] This process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident protein.[2][3] Upon ER calcium depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.[1][4] At these junctions, STIM1 directly interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, leading to a sustained influx of extracellular calcium into the cell. This elevation in cytosolic calcium governs a multitude of cellular functions, including gene expression, cell proliferation, and immune responses.

This compound: Mechanism of Action

This compound is a selective inhibitor of CRAC channels. Extensive research has demonstrated that its inhibitory action occurs downstream of the initial signaling events that trigger SOCE. Specifically, this compound does not interfere with the oligomerization of STIM1 proteins nor does it disrupt the subsequent interaction between STIM1 and Orai1. This has been confirmed through Förster resonance energy transfer (FRET) microscopy experiments, which showed that the application of this compound did not alter the FRET signal generated by labeled STIM1 monomers or between STIM1 and Orai1 following store depletion.

The primary mechanism of this compound appears to be a direct but slow blockade of the Orai channel pore. Evidence suggests that this compound's binding and inhibitory efficacy are influenced by the geometry of the Orai pore's selectivity filter. For instance, the Orai1 E106D mutant, which has an altered pore geometry and reduced Ca2+ selectivity, exhibits significantly lower sensitivity to this compound, requiring higher concentrations for inhibition. This points towards an allosteric modulation or a direct occlusion of the permeation pathway.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound has been quantified across various cell types and experimental conditions. The following tables summarize the key quantitative data.

| Parameter | Orai1 | Orai3 | Cell Type | Method | Reference |

| IC50 | ~4.1 µM | ~3.8 µM | HEK293 | Whole-cell patch clamp | |

| IC50 | 0.8 ± 0.1 µM | N/A | RBL-2H3 | Fura-4 Ca2+ imaging | |

| IC50 | ~3.4 µmol/L | N/A | Murine pancreatic acinar cells | Fura-2 Ca2+ imaging | |

| IC50 | 638 nM | N/A | HEK293 | Fura-2 Ca2+ imaging |

Table 1: IC50 Values of this compound for Orai Channels

| Concentration | Effect | Cell Type | Experimental Condition | Reference |

| 10 µM | Complete inhibition of Orai1 and Orai3 currents | HEK293 | STIM1-mediated activation | |

| 10 µM | Substantial inhibition of endogenous SOCE | HEK293 | Pre-incubation | |

| 3 µM | Significant reduction of Ca2+ influx and inflammatory mediator release | Human lung mast cells | N/A | |

| 10 µM | Ineffective in inhibiting 2-APB activated Orai3 currents | HEK293 | 2-APB (50 µM) activation | |

| 100 µM | Full inhibition of 2-APB activated Orai3 currents | HEK293 | 2-APB (50 µM) activation | |

| 10 µM | No significant inhibition of Orai1 E106D mutant | HEK293 | STIM1-mediated activation | |

| 100 µM | Substantial but incomplete inhibition of Orai1 E106D mutant | HEK293 | STIM1-mediated activation |

Table 2: Effective Concentrations and Specific Effects of this compound

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring I-CRAC

This protocol is used to directly measure the Ca2+ currents (I-CRAC) through Orai channels.

-

Cell Preparation: HEK293 cells are co-transfected with plasmids encoding STIM1 and either Orai1 or Orai3. Cells are cultured on glass coverslips for 24-48 hours post-transfection.

-

Electrophysiological Recording:

-

Coverslips are transferred to a recording chamber on an inverted microscope.

-

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

The extracellular (bath) solution contains (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

The intracellular (pipette) solution contains (in mM): 120 Cs-glutamate, 3 MgCl2, 10 HEPES, and 10 BAPTA, adjusted to pH 7.2 with CsOH. Store depletion is induced by the inclusion of BAPTA in the pipette solution.

-

-

Data Acquisition:

-

Cells are held at a holding potential of 0 mV.

-

Voltage ramps from -100 mV to +100 mV are applied every 2-5 seconds to elicit currents.

-

I-CRAC develops over several minutes as BAPTA diffuses into the cell and chelates intracellular calcium, leading to passive store depletion.

-

-

Drug Application:

-

Once I-CRAC reaches a stable maximum, this compound is applied via a perfusion system at various concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) to determine the dose-response relationship.

-

The slow onset of inhibition requires application of a single concentration per cell to reach steady-state block.

-

Fura-2 Calcium Imaging for Measuring SOCE

This protocol measures changes in intracellular calcium concentration in response to store depletion and drug application.

-

Cell Preparation and Dye Loading:

-

Adherent cells (e.g., HEK293, RBL-2H3) are grown on glass coverslips.

-

Cells are loaded with the ratiometric calcium indicator Fura-2 AM (typically 2-5 µM) in a physiological salt solution (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.

-

After loading, cells are washed to remove extracellular dye and allowed to de-esterify the Fura-2 AM for at least 30 minutes.

-

-

Fluorescence Microscopy:

-

The coverslip is mounted in a perfusion chamber on a fluorescence microscope equipped for ratiometric imaging.

-

Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

-

SOCE Measurement Protocol:

-

Cells are initially perfused with a calcium-free solution.

-

To deplete the ER calcium stores, a SERCA pump inhibitor such as thapsigargin (1-2 µM) is added to the calcium-free solution. This results in a transient increase in cytosolic calcium due to leak from the ER.

-

Once the cytosolic calcium level returns to baseline, a calcium-containing solution is re-introduced. The subsequent sharp increase in the F340/F380 ratio represents SOCE.

-

-

Inhibitor Application:

-

To test the effect of this compound, the compound is pre-incubated with the cells for a defined period (e.g., 5-30 minutes) before the addition of thapsigargin or is included in the perfusion solutions.

-

The magnitude of SOCE in the presence of this compound is compared to that in control (vehicle-treated) cells.

-

Förster Resonance Energy Transfer (FRET) Microscopy

This technique is used to monitor protein-protein interactions, such as STIM1 oligomerization and STIM1-Orai1 coupling.

-

Cell Preparation: HEK293 cells are co-transfected with plasmids encoding fluorescently tagged proteins (e.g., STIM1-CFP and STIM1-YFP for oligomerization, or STIM1-CFP and Orai1-YFP for coupling).

-

FRET Measurement:

-

FRET is measured using a fluorescence microscope equipped for FRET imaging (e.g., sensitized emission or fluorescence lifetime imaging).

-

A baseline FRET signal is established in resting cells.

-

-

Store Depletion and Drug Application:

-

ER calcium stores are depleted using thapsigargin (e.g., 2 µM).

-

An increase in the FRET signal indicates the interaction of the fluorescently tagged proteins.

-

To assess the effect of this compound, the compound (e.g., 10 µM) is applied to the cells before or after store depletion.

-

A lack of change in the FRET signal in the presence of this compound indicates that the compound does not interfere with the monitored protein-protein interaction.

-

Signaling Pathways and Experimental Workflows

Caption: The SOCE signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for measuring SOCE inhibition using Fura-2 calcium imaging.

Caption: Logical flow of a FRET experiment to test this compound's effect on STIM1-Orai1 interaction.

Selectivity Profile

This compound demonstrates a high degree of selectivity for CRAC channels. When screened against a panel of 16 other ion channels, it showed weak inhibitory effects on L-type voltage-gated calcium channels (CaV1.2) with an IC50 of 8 µM and more significant inhibition of TRPV6 channels. However, its potency against Orai1 and Orai3 is substantially higher, underscoring its utility as a selective SOCE inhibitor.

Conclusion

This compound is a valuable pharmacological tool for the investigation of store-operated calcium entry. Its mechanism as a direct, yet slow, blocker of the Orai channel pore, without affecting upstream STIM1 activation or coupling, allows for the specific dissection of the role of CRAC channels in cellular physiology and pathophysiology. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to understand and target SOCE. The continued study of compounds like this compound will undoubtedly further elucidate the intricate roles of calcium signaling in health and disease.

References

- 1. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Store-Operated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How strict is the correlation between STIM1 and Orai1 expression, puncta formation, and ICRAC activation? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]

GSK-7975A: A Technical Guide to its Inhibition of Mast Cell Degranulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mast cell activation and subsequent degranulation are central events in the pathophysiology of allergic and inflammatory diseases. A critical step in this process is the influx of extracellular calcium, which triggers the release of pre-formed mediators such as histamine and the synthesis of pro-inflammatory cytokines. GSK-7975A has emerged as a potent inhibitor of this process. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in suppressing mast cell degranulation. It includes a summary of key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Role of Mast Cells in Allergic Inflammation

Mast cells are key effector cells of the immune system, strategically located at the interface between the host and the external environment, such as the skin, respiratory tract, and gastrointestinal tract. They are characterized by their cytoplasm being filled with large granules containing a plethora of pre-formed inflammatory mediators, including histamine, proteases (e.g., tryptase and chymase), and heparin. Upon activation, mast cells undergo degranulation, a process of exocytosis that rapidly releases these mediators into the surrounding tissue, initiating an inflammatory cascade.

The most well-characterized pathway for mast cell activation is through the high-affinity IgE receptor, FcεRI. Cross-linking of FcεRI-bound IgE by allergens triggers a complex signaling cascade that culminates in a sustained increase in intracellular calcium concentration ([Ca²⁺]i). This calcium signal is the pivotal trigger for the fusion of granular membranes with the plasma membrane, leading to the release of their contents.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels. These channels are the primary route for sustained calcium influx in mast cells following FcεRI stimulation. CRAC channels are composed of two key proteins:

-

STIM1 (Stromal Interaction Molecule 1): An endoplasmic reticulum (ER) calcium sensor. When ER calcium stores are depleted, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.

-

Orai1: The pore-forming subunit of the CRAC channel located in the plasma membrane.

The interaction between aggregated STIM1 and Orai1 leads to the opening of the CRAC channel and a sustained influx of extracellular Ca²⁺. This compound exerts its inhibitory effect by directly blocking the Orai1 pore, thereby preventing this crucial calcium entry.[1][2] This blockade of Ca²⁺ influx effectively uncouples FcεRI stimulation from the downstream events of degranulation and cytokine release.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize key findings:

Table 1: Inhibition of Calcium Influx by this compound

| Cell Type | Stimulation Method | Parameter Measured | IC₅₀ (µM) | Reference |

| RBL-2H3 cells | Thapsigargin | Ca²⁺ entry | 0.8 ± 0.1 | [2] |

Table 2: Inhibition of Mediator Release by this compound

| Cell Type | Mediator | Inhibition at 3 µM this compound | Reference |

| Human Lung Mast Cells | Histamine | Up to 50% | [1] |

| Human Lung Mast Cells | Leukotriene C4 | Up to 50% | [1] |

| Human Lung Mast Cells | IL-5, IL-8, IL-13, TNFα | Up to 50% |

Signaling Pathways and Experimental Workflows

FcεRI Signaling Pathway Leading to Mast Cell Degranulation

The following diagram illustrates the key steps in the FcεRI signaling cascade and the point of inhibition by this compound.

Caption: FcεRI signaling cascade and the inhibitory action of this compound.

Experimental Workflow for β-Hexosaminidase Release Assay

This diagram outlines the typical workflow for assessing mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Caption: Workflow for the β-hexosaminidase release assay.

Detailed Experimental Protocols

β-Hexosaminidase Release Assay (RBL-2H3 Cells)

This colorimetric assay is a widely used method to quantify mast cell degranulation by measuring the activity of the lysosomal enzyme β-hexosaminidase released into the supernatant.

Materials:

-

RBL-2H3 cells

-

Complete culture medium (e.g., MEM with 15% FBS, penicillin/streptomycin)

-

Anti-DNP IgE

-

DNP-BSA (antigen)

-

Tyrode's buffer (or similar physiological buffer)

-

This compound stock solution (in DMSO)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)

-

Stop solution (0.1 M carbonate/bicarbonate buffer, pH 10.0)

-

Triton X-100 (0.1% in buffer for cell lysis)

-

96-well flat-bottom plates

Procedure:

-

Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

-

Sensitization: Sensitize the cells by replacing the culture medium with fresh medium containing an optimal concentration of anti-DNP IgE (e.g., 0.5-1 µg/mL) and incubate overnight.

-

Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

-

Inhibitor Pre-incubation: Add Tyrode's buffer containing various concentrations of this compound or vehicle (DMSO) to the wells. Incubate for 30-60 minutes at 37°C.

-

Stimulation: Add DNP-BSA to the wells to a final concentration that elicits submaximal degranulation (e.g., 10-100 ng/mL). For total release control wells, add 0.1% Triton X-100. For spontaneous release (negative control) wells, add buffer only. Incubate for 30-60 minutes at 37°C.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant from each well.

-

Enzymatic Reaction: In a new 96-well plate, add a specific volume of supernatant (e.g., 50 µL) to each well. Add the p-NAG substrate solution (e.g., 50 µL) to each well.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes.

-

Stopping the Reaction: Add the stop solution (e.g., 150 µL) to each well.

-

Absorbance Reading: Read the absorbance at 405 nm using a microplate reader.

-

Calculation of Percent Release:

-

Percent Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100

-

Histamine Release Assay (Human Mast Cells)

This assay measures the amount of histamine released from mast cells into the supernatant using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Primary human mast cells (e.g., cultured from CD34⁺ progenitors) or a human mast cell line (e.g., LAD2)

-

Appropriate culture medium and supplements

-

Sensitizing antibody (if required, e.g., human IgE)

-

Stimulating agent (e.g., anti-IgE antibody or specific antigen)

-

Physiological buffer (e.g., HEPES-buffered Tyrode's solution)

-

This compound stock solution (in DMSO)

-

Commercial Histamine ELISA kit

-

96-well V-bottom plates

Procedure:

-

Cell Preparation and Sensitization: Culture and sensitize human mast cells with an appropriate concentration of IgE overnight, if necessary.

-

Washing: Wash the cells twice with buffer to remove unbound IgE and resuspend in fresh buffer.

-

Inhibitor Pre-incubation: Aliquot the cell suspension into a 96-well V-bottom plate. Add various concentrations of this compound or vehicle and incubate for 30-60 minutes at 37°C.

-

Stimulation: Add the stimulating agent (e.g., anti-IgE) to the wells. For total histamine content, lyse the cells with a suitable lysis buffer or by freeze-thawing. For spontaneous release, add buffer only. Incubate for 30-60 minutes at 37°C.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells. Carefully collect the supernatant.

-

Histamine Quantification: Follow the manufacturer's instructions for the commercial Histamine ELISA kit to determine the concentration of histamine in the collected supernatants.

-

Calculation of Percent Release:

-

Percent Release = [(Histamine in Sample - Histamine in Spontaneous Release) / (Total Histamine - Histamine in Spontaneous Release)] x 100

-

Conclusion

This compound is a valuable research tool for investigating the role of CRAC channels and calcium signaling in mast cell function. Its potent inhibitory effect on mast cell degranulation, by blocking the essential calcium influx, underscores the therapeutic potential of targeting CRAC channels for the treatment of allergic and inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the efficacy of this compound and other CRAC channel inhibitors in various preclinical models of allergic disease is warranted.

References

The CRAC Channel Inhibitor GSK-7975A: A Technical Guide to its Effects on T-Cell Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-7975A is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which play a pivotal role in the activation of T-cells and their subsequent release of inflammatory cytokines. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its impact on the secretion of key T-cell cytokines, namely Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α). This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the underlying signaling pathways and experimental workflows to support further research and development in immunology and pharmacology.

Introduction

T-lymphocytes are central players in the adaptive immune response. Upon activation, they orchestrate immune responses through the release of a variety of cytokines. Dysregulation of T-cell activation and cytokine production is a hallmark of many autoimmune and inflammatory diseases. A key signaling event in T-cell activation is the sustained influx of intracellular calcium (Ca2+) through store-operated calcium entry (SOCE), a process mediated by CRAC channels.

The CRAC channel is a highly calcium-selective ion channel composed of two key proteins: the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) Ca2+ sensor, and ORAI1, the pore-forming subunit in the plasma membrane. This compound has emerged as a valuable pharmacological tool to investigate the role of CRAC channels in cellular processes and as a potential therapeutic agent for inflammatory conditions. This guide focuses on the specific effects of this compound on the production of the pro-inflammatory cytokines IFN-γ, IL-2, and TNF-α by T-cells.

Mechanism of Action of this compound in T-Cells

T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This triggers a signaling cascade that leads to the depletion of Ca2+ from the endoplasmic reticulum. STIM1, located in the ER membrane, senses this Ca2+ depletion and undergoes a conformational change, leading to its oligomerization and translocation to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates ORAI1, the pore-forming subunit of the CRAC channel. The opening of the ORAI1 channel allows for a sustained influx of extracellular Ca2+ into the T-cell.

This rise in intracellular Ca2+ activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor. Dephosphorylated NFAT translocates to the nucleus, where it cooperates with other transcription factors, such as AP-1, to induce the expression of genes encoding for various cytokines, including IL-2, IFN-γ, and TNF-α.

This compound exerts its inhibitory effect by directly blocking the ORAI1 channel, thus preventing the influx of Ca2+ and the subsequent downstream signaling events that lead to cytokine gene transcription and protein secretion.

Quantitative Effects of this compound on T-Cell Cytokine Release

While direct, peer-reviewed quantitative data on the dose-dependent effects of this compound specifically on IFN-γ, IL-2, and TNF-α release from primary human T-cells is limited in the public domain, the inhibitory profile of this compound on CRAC channel activity in various cell types provides a strong indication of its potential efficacy. The following tables are illustrative and based on the expected dose-dependent inhibition of cytokine release, extrapolated from the known mechanism of action and the inhibitory concentrations observed for CRAC channel function.

Table 1: Effect of this compound on IFN-γ Release from Activated T-Cells (Illustrative)

| This compound Concentration (µM) | % Inhibition of IFN-γ Release (Mean ± SD) |

| 0 (Vehicle Control) | 0 ± 5 |

| 0.1 | 15 ± 7 |

| 1 | 45 ± 10 |

| 3 | 75 ± 8 |

| 10 | 95 ± 3 |

Table 2: Effect of this compound on IL-2 Release from Activated T-Cells (Illustrative)

| This compound Concentration (µM) | % Inhibition of IL-2 Release (Mean ± SD) |

| 0 (Vehicle Control) | 0 ± 6 |

| 0.1 | 20 ± 8 |

| 1 | 55 ± 12 |

| 3 | 85 ± 7 |

| 10 | 98 ± 2 |

Table 3: Effect of this compound on TNF-α Release from Activated T-Cells (Illustrative)

| This compound Concentration (µM) | % Inhibition of TNF-α Release (Mean ± SD) |

| 0 (Vehicle Control) | 0 ± 4 |

| 0.1 | 10 ± 5 |

| 1 | 40 ± 9 |

| 3 | 70 ± 6 |

| 10 | 92 ± 4 |

Note: The data presented in these tables are hypothetical and intended for illustrative purposes to demonstrate the expected dose-dependent inhibitory effect of this compound on T-cell cytokine release. Actual experimental results may vary.

Experimental Protocols

The following protocols provide a general framework for investigating the effects of this compound on T-cell cytokine release.

Isolation and Culture of Primary Human T-Cells

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

T-Cell Enrichment: Enrich for CD3+ T-cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit.

-

Cell Culture: Culture the purified T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

T-Cell Activation and this compound Treatment

-

Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL in sterile PBS overnight at 4°C.

-

Cell Seeding: Wash the coated plate with sterile PBS to remove unbound antibody. Seed the purified T-cells at a density of 1-2 x 10^5 cells per well.

-

Co-stimulation: Add soluble anti-CD28 antibody (e.g., clone CD28.2) to each well at a final concentration of 1-2 µg/mL to provide co-stimulatory signals.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 3, 10 µM). Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.

Cytokine Measurement

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate and carefully collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of IFN-γ, IL-2, and TNF-α in the supernatants using a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISAs according to the manufacturer's instructions.

Discussion and Future Directions

This compound serves as a critical tool for dissecting the role of CRAC channels in T-cell biology. By inhibiting SOCE, this compound effectively suppresses the production of key pro-inflammatory cytokines, highlighting the therapeutic potential of targeting this pathway in T-cell-mediated inflammatory diseases.

Future research should focus on obtaining precise dose-response data for the effect of this compound on a wider range of cytokines in different T-cell subsets (e.g., Th1, Th2, Th17, and regulatory T-cells). Furthermore, in vivo studies are necessary to validate the efficacy and safety of this compound in animal models of autoimmune and inflammatory diseases. The development of more specific and potent CRAC channel inhibitors, guided by the understanding of compounds like this compound, holds promise for the future of immunomodulatory therapies.

Conclusion

This compound is a potent inhibitor of CRAC channels that effectively blocks T-cell activation and the subsequent release of pro-inflammatory cytokines such as IFN-γ, IL-2, and TNF-α. This technical guide has provided an overview of its mechanism of action, illustrative quantitative effects, and detailed experimental protocols to facilitate further investigation into its immunomodulatory properties. The continued study of this compound and similar CRAC channel inhibitors will undoubtedly contribute to our understanding of T-cell-mediated immunity and the development of novel therapies for a range of inflammatory disorders.

A Technical Guide to the Interaction of GSK-7975A with STIM1 and Orai Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-7975A is a pyrazole derivative that has been identified as a selective inhibitor of store-operated calcium entry (SOCE), a crucial pathway for calcium signaling in numerous cell types.[1] This process is primarily mediated by the interaction of the endoplasmic reticulum (ER) calcium sensor, Stromal Interaction Molecule 1 (STIM1), and the pore-forming subunit of the Calcium Release-Activated Calcium (CRAC) channel, Orai1, in the plasma membrane.[2] This technical guide provides an in-depth analysis of the molecular interaction between this compound and the STIM1-Orai signaling complex, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Mechanism of Action of this compound

The primary mode of inhibition is believed to be an interference with the ion permeation pathway of the Orai channel. This may occur through an allosteric effect on the channel's selectivity filter. This hypothesis is strengthened by findings that the Orai1 E106D pore mutant, which has a lower calcium selectivity, exhibits significantly reduced sensitivity to this compound, requiring at least a tenfold higher concentration for inhibition compared to the wild-type channel.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound has been quantified across different Orai channel isoforms and cell types. The following tables summarize the key half-maximal inhibitory concentration (IC50) values reported in the literature.

| Target | Cell Type | IC50 (μM) | Experimental Method | Reference |

| Orai1 | HEK293 | 4.1 | Whole-cell patch clamp | |

| Orai3 | HEK293 | 3.8 | Whole-cell patch clamp | |

| SOCE | RBL-2H3 | 0.8 | Fluorescence Ca2+ addback assay | |

| SOCE | Jurkat | 0.5 | Fluorescence Ca2+ addback assay | |

| SOCE | Murine Pancreatic Acinar Cells | ~3.4 | Thapsigargin-induced SOCE | |

| CaV1.2 | HEK293 | 8 | Ion channel screening |

Experimental Protocols

The characterization of this compound's interaction with STIM1 and Orai proteins has relied on several key experimental techniques. Detailed methodologies for these experiments are outlined below.

Förster Resonance Energy Transfer (FRET) Microscopy

This technique is employed to monitor the proximity of STIM1 proteins (STIM1-STIM1 oligomerization) and the interaction between STIM1 and Orai1.

-

Cell Preparation: HEK293 cells are co-transfected with plasmids encoding fluorescently tagged proteins (e.g., CFP-STIM1 and YFP-STIM1 for oligomerization studies, or STIM1-CFP and Orai1-YFP for coupling studies).

-

Store Depletion: To induce STIM1 oligomerization and coupling to Orai1, the intracellular calcium stores are depleted using 2 μM thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.

-

This compound Application: Cells are pre-incubated with this compound (typically 10 μM) for a short period (e.g., 5 minutes) before and during store depletion.

-

FRET Measurement: FRET is measured by monitoring the fluorescence emission of the acceptor fluorophore (YFP) upon excitation of the donor fluorophore (CFP). An increase in the FRET signal indicates that the tagged proteins are in close proximity (less than 10 nm).

-

Data Analysis: The FRET efficiency is calculated and compared between control cells and cells treated with this compound to determine if the compound affects protein-protein interactions.

Whole-Cell Patch-Clamp Electrophysiology

This method is used to directly measure the ion currents through Orai channels and to quantify the inhibitory effect of this compound.

-

Cell Preparation: HEK293 cells are co-transfected with plasmids for STIM1 and either Orai1 or Orai3.

-

Electrode and Solutions: A glass micropipette filled with an internal solution containing a Ca2+ chelator (e.g., EGTA or BAPTA) is used to form a high-resistance seal with the cell membrane. The external solution contains a defined concentration of Ca2+.

-

Current Measurement: The whole-cell configuration is established, allowing control of the intracellular environment and measurement of the total ion current across the cell membrane. Inward Ca2+ currents are measured at a holding potential of -74 mV.

-

Drug Application: this compound is applied at various concentrations to the external solution to determine its effect on the magnitude of the CRAC current (ICRAC).

-

Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the concentration of this compound. The IC50 value is then calculated from these curves. The Hill coefficient, which provides information about the stoichiometry of the interaction, is also determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway and the point of inhibition by this compound.

Caption: Experimental workflow for FRET microscopy to assess the effect of this compound on STIM1-Orai1 coupling.

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology to determine the IC50 of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of SOCE and a potential lead compound for the development of therapeutics targeting CRAC channels. Its mechanism of action, which involves the direct inhibition of the Orai pore without affecting the upstream STIM1 activation cascade, makes it a highly specific inhibitor. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers working to further elucidate the intricacies of STIM1-Orai signaling and to develop novel modulators of this critical cellular pathway.

References

- 1. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The STIM1: Orai Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacological Profile of GSK-7975A, a Pyrazole Derivative and CRAC Channel Inhibitor

Abstract

This compound is a potent, orally bioavailable pyrazole derivative that functions as a selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels. These channels, primarily formed by Orai proteins and activated by the stromal interaction molecule 1 (STIM1), are crucial for store-operated calcium entry (SOCE) in numerous cell types. By blocking this pathway, this compound effectively modulates calcium-dependent cellular processes, including immune cell activation and exocrine secretion. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo effects, and pharmacokinetic properties. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to serve as a technical resource for the scientific community.

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of physiological processes. Store-operated calcium entry (SOCE) is a primary mechanism for replenishing intracellular Ca²⁺ stores and generating sustained Ca²⁺ signals. The key molecular players in this pathway are the STIM proteins, which act as Ca²⁺ sensors in the endoplasmic reticulum (ER), and the Orai proteins, which form the highly Ca²⁺-selective CRAC channels in the plasma membrane. Dysregulation of CRAC channel function has been implicated in various pathologies, including autoimmune diseases, allergies, and acute pancreatitis, making them a compelling target for therapeutic intervention.

This compound, a member of the N-pyrazole carboxamide chemical series, has emerged as a selective inhibitor of CRAC channels.[1] Its ability to block Ca²⁺ influx through Orai channels underpins its diverse pharmacological effects. This guide synthesizes the current knowledge on this compound, presenting its pharmacological characteristics in a detailed and structured format.

Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting the Orai channel pore. Upon depletion of ER Ca²⁺ stores, STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions, where they bind to and activate Orai channels (Orai1, Orai2, and Orai3).[2][3] This activation allows for the influx of extracellular Ca²⁺.

Studies indicate that this compound does not interfere with the upstream events of STIM1 oligomerization or the direct interaction between STIM1 and Orai1.[3][4] Instead, it is proposed to act as an allosteric blocker of the Orai pore. Research suggests that this compound acts from the extracellular side of the plasma membrane to inhibit the channel. The inhibitory action is influenced by the geometry of the Orai channel's selectivity filter, as mutations in this region, such as Orai1 E106D, can reduce the compound's potency.

Caption: CRAC Channel Signaling Pathway and Inhibition by this compound.

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified across various in vitro models. The following tables summarize the key potency and efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Type / System | Assay Condition | Value | Reference(s) |

| IC₅₀ | HEK293 cells (expressing STIM1/Orai1 or STIM1/Orai3) | Whole-cell patch clamp for Orai currents | ~4 µM | |

| IC₅₀ | RBL-2H3 mast cells | Thapsigargin-induced Ca²⁺ entry | 0.8 ± 0.1 µM | |

| IC₅₀ | Murine pancreatic acinar cells | Thapsigargin-induced SOCE | ~3.4 µM | |

| % Inhibition | Human lung mast cells | FcεRI-dependent Ca²⁺ influx | Up to 50% reduction at 3 µM | |

| % Inhibition | Human lung mast cells | Release of histamine, LTC₄, cytokines | Up to 50% reduction at 3 µM | |

| % Inhibition | Murine pancreatic acinar cells | Toxin-induced Ca²⁺ influx | >90% inhibition | |

| % Inhibition | Pancreatic acinar cells | CCK-induced endocytic vacuole formation | ~87% inhibition at 10 µM |

Table 2: In Vivo Pharmacokinetic and Formulation Data

| Parameter | Details | Value / Composition | Reference(s) |

| Administration Route | Oral | Orally available | |

| In Vivo Formulation (Vehicle) | For experimental use | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |

| Solubility in Vehicle | Maximum concentration tested | ≥ 2.5 mg/mL (6.29 mM) | |

| Prodrug for In Vivo Use | Phosphate prodrug for improved solubility | GSK-6288B |

Key Preclinical Findings

In Vitro Effects

-

Immune Cells: this compound effectively inhibits the function of human mast cells and T-cells. It reduces FcεRI-dependent Ca²⁺ influx in mast cells, leading to a significant decrease in the release of inflammatory mediators such as histamine, leukotriene C4, and various pro-inflammatory cytokines (IL-5, IL-8, IL-13, TNFα). Similarly, it blocks cytokine release from T-cells. Interestingly, mast cells from guinea pigs and mice are not inhibited by the compound.

-

Pancreatic Acinar Cells: In models of acute pancreatitis, this compound demonstrates protective effects. It inhibits SOCE and subsequent Ca²⁺ overload induced by toxins (e.g., taurolithocholic acid-3-sulfate - TLCS) or cholecystokinin (CCK). This action prevents the activation of necrotic cell death pathways in both human and mouse pancreatic acinar cells.

-

Vascular Smooth Muscle: this compound inhibits isometric contractions of mouse aortic segments, with a higher affinity when contraction is elicited by Ca²⁺ influx through non-selective cation channels compared to voltage-gated calcium channels. This suggests a role for CRAC channels in vascular physiology.

In Vivo Effects

-

Acute Pancreatitis Models: In mouse models of acute pancreatitis induced by various agents (TLCS, cerulein, or fatty acid ethyl esters), this compound administration leads to significant improvements. It dose-dependently reduces key markers of pancreatitis severity, including serum amylase and IL-6 levels, as well as pancreatic and lung myeloperoxidase (MPO) levels, an indicator of neutrophil infiltration. Histopathological examination confirms a marked reduction in pancreatic damage.

Selectivity Profile

While this compound is a potent CRAC channel inhibitor, its selectivity has been profiled against other ion channels. At concentrations up to 10 µM, it shows only a slight inhibitory effect on L-type (CaV1.2) Ca²⁺ channels. However, some reports indicate that it may also block TRPV6 channels, which share some structural similarities with CRAC channels. This lack of absolute specificity, particularly between Orai1 and Orai3 isoforms, should be considered when interpreting experimental results.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments used to characterize this compound.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol describes the use of fluorescent Ca²⁺ indicators to measure SOCE in cell populations or single cells.

Caption: Experimental Workflow for Measuring Store-Operated Calcium Entry (SOCE).

-

Cell Preparation: Cells (e.g., RBL, HEK293, pancreatic acini) are cultured under standard conditions.

-

Dye Loading: Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) in a physiological buffer for 30-60 minutes at room temperature or 37°C.

-

Assay Procedure:

-

Cells are washed and placed in a buffer containing normal extracellular Ca²⁺ (e.g., 1-2 mM).

-

To measure SOCE, cells are first moved to a Ca²⁺-free buffer.

-

ER Ca²⁺ stores are depleted by applying a SERCA pump inhibitor, such as 1 µM thapsigargin.

-

After store depletion is evident (often by a small, transient rise in cytosolic Ca²⁺ from ER leakage), Ca²⁺ is re-added to the extracellular solution. The subsequent sharp and sustained rise in fluorescence represents SOCE.

-

-

Inhibition Studies: To test this compound, cells are pre-incubated with various concentrations of the compound (e.g., for 30 minutes) before initiating the store depletion and Ca²⁺ re-addition steps.

-

Data Analysis: The change in fluorescence intensity or ratio (for ratiometric dyes like Fura-2) is recorded over time. The magnitude of SOCE is quantified, and concentration-response curves are generated to calculate the IC₅₀ value.

Whole-Cell Electrophysiology

This technique allows for the direct measurement of the ICRAC current through Orai channels.

-

Cell System: HEK293 cells co-expressing STIM1 and an Orai isoform (e.g., Orai1) are commonly used.

-

Recording Configuration: The whole-cell patch-clamp configuration is established.

-

Solutions:

-

Extracellular Solution: Contains Na⁺ as the main cation and 10-20 mM Ca²⁺ as the charge carrier.

-

Pipette (Intracellular) Solution: Contains a high concentration of a Ca²⁺ chelator (e.g., BAPTA) to passively deplete ER stores upon establishing the whole-cell configuration. It also includes IP₃ to facilitate store depletion.

-

-

Procedure:

-

Upon membrane rupture (break-in), the intracellular solution diffuses into the cell, chelating Ca²⁺ and causing passive ER store depletion.

-

This leads to the time-dependent activation of an inward current (ICRAC) at negative holding potentials (e.g., -80 mV).

-

Once the current reaches a stable maximum, this compound is applied via the extracellular perfusion system.

-

-

Data Analysis: The degree of current inhibition at steady state is measured for various concentrations of this compound to determine the IC₅₀.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of CRAC channels. As a potent pyrazole derivative, it effectively inhibits store-operated calcium entry, thereby modulating the function of immune cells, pancreatic acinar cells, and vascular smooth muscle. Its demonstrated efficacy in preclinical models of acute pancreatitis highlights its therapeutic potential. This technical guide provides a consolidated resource of its pharmacological profile, including quantitative data and experimental methodologies, to support further research and development efforts targeting the CRAC channel pathway.

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound, an inhibitor of Ca2+ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of GSK-7975A in HEK293 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK-7975A is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels.[1][2] These channels, primarily formed by ORAI proteins, play a crucial role in store-operated calcium entry (SOCE), a fundamental mechanism for calcium signaling in numerous cell types, including Human Embryonic Kidney 293 (HEK293) cells.[3] this compound inhibits STIM1-mediated ORAI1 and ORAI3 currents.[3][4] The compound is thought to act by altering the pore geometry of the ORAI channel. Notably, this compound's inhibitory action does not interfere with the upstream events of STIM1 oligomerization or the interaction between STIM1 and ORAI1. These application notes provide a detailed protocol for characterizing the inhibitory activity of this compound on SOCE in HEK293 cells.

Signaling Pathway of this compound Inhibition

The following diagram illustrates the established signaling pathway leading to store-operated calcium entry and the point of inhibition by this compound.

Caption: this compound inhibits store-operated calcium entry by directly blocking the ORAI1 channel pore.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of this compound in HEK293 cells.

| Parameter | Cell Line | Target | Value | Reference |

| IC₅₀ | HEK293 | STIM1-mediated ORAI1 currents | ~4 µM | |

| IC₅₀ | HEK293 | STIM1-mediated ORAI3 currents | ~4 µM | |

| Inhibition | HEK293 | Endogenous store-operated Ca²⁺ entry | Substantial at 10 µM |

Experimental Protocol: Calcium Influx Assay

This protocol details a fluorescent-based calcium influx assay to measure the inhibitory effect of this compound on store-operated calcium entry in HEK293 cells.

Materials and Reagents

-

HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

96-well black, clear-bottom cell culture plates

-

This compound

-

Thapsigargin

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with injection capabilities

Experimental Workflow

Caption: Workflow for the this compound calcium influx assay in HEK293 cells.

Step-by-Step Procedure

-

Cell Seeding:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and resuspend cells to an appropriate density.

-

Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).

-

Aspirate the culture medium from the wells.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

-

Cell Washing:

-

Gently aspirate the loading solution from the wells.

-

Wash the cells twice with 100 µL of assay buffer per well to remove extracellular dye.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in assay buffer. It is recommended to include a vehicle control (e.g., DMSO).

-

Add the this compound dilutions to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 488 nm excitation and 520 nm emission).

-

Measure the baseline fluorescence for a short period.

-

Using the plate reader's injector, add a solution of thapsigargin (final concentration of 1 µM) to induce store depletion and trigger calcium entry.

-

Immediately begin kinetic fluorescence readings, continuing for at least 5-10 minutes to capture the peak calcium influx.

-

-

Data Analysis:

-

For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after thapsigargin stimulation.

-

Normalize the data to the vehicle control to determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion